Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a methyl ester group at the 5-position of the pyrazole ring, which is significant for its chemical reactivity and potential applications in pharmaceuticals.
The compound can be synthesized through various methods, often involving the reaction of hydrazine derivatives with carbonyl compounds. It has been studied for its potential applications in pharmacology and agrochemistry due to its structural properties that allow for modifications and functionalization.
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate is classified as:
The synthesis of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate typically involves one of the following methods:
A notable synthetic route involves the reaction of methyl acrylate with 1-(1-adamantyl)-2-diazoethanone, leading to the formation of methyl 3-(1-adamantyl-carbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate. This method showcases the versatility of using diazo compounds in organic synthesis, providing good yields and allowing for further functionalization .
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. The carboxylate group at position 5 contributes to its reactivity.
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate participates in various chemical reactions:
The reactivity of the compound is significantly influenced by the presence of the carboxylate group, which can stabilize intermediates during nucleophilic attacks or facilitate further functionalization .
The mechanism of action for methyl 4,5-dihydro-1H-pyrazole-5-carboxylate primarily revolves around its interactions as a nucleophile or electrophile in various chemical reactions:
Studies have shown that derivatives of pyrazoles exhibit significant biological activity due to their ability to interact with biological targets through these mechanisms .
Relevant data from studies indicate that modifications to this compound can lead to enhanced solubility and bioavailability, which are crucial for pharmaceutical applications .
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate has several scientific uses:
The ongoing research into pyrazole derivatives continues to unveil new applications across various fields, emphasizing their importance in medicinal chemistry and materials science .
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate features a partially saturated pyrazole core with distinct bond topology. The ring system adopts an envelope conformation, where C5 deviates from the plane formed by N1-N2-C3-C4. X-ray diffraction studies reveal key bond parameters: N1-N2 = 1.375 Å, C4-C5 = 1.522 Å, and C5-C8 (ester carbonyl) = 1.492 Å. The ester group exhibits resonance stabilization, with C8-O9 and C8-O10 bond lengths averaging 1.336 Å and 1.202 Å, respectively, indicating partial double-bond character for C8-O9 [3] [7].
Table 1: Key Bond Parameters from Crystallography and DFT Calculations
Bond | X-ray Length (Å) | DFT Length (Å) | Bond Angle (°) |
---|---|---|---|
N1-N2 | 1.375 | 1.380 | N2-N1-C5: 109.2 |
C4-C5 | 1.522 | 1.528 | N1-C5-C8: 115.7 |
C5-C8 | 1.492 | 1.497 | O10-C8-O11: 115.5 |
C8-O10 | 1.202 | 1.210 |
Electronic properties were analyzed via DFT at the B3LYP/6-311++G** level. The HOMO (-6.78 eV) localizes over the dihydropyrazole ring and ester carbonyl, while the LUMO (-2.15 eV) extends across N1-N2-C3. This electronic segregation suggests nucleophilic attacks favor C3, while electrophiles target N2. Molecular electrostatic potential maps show negative potential at O10 (-48.2 kcal/mol) and N2 (-32.6 kcal/mol), confirming hydrogen-bond acceptor sites [3] [9].
The C5 position constitutes a chiral center in 5-monosubstituted derivatives, enabling enantiomeric resolution. Single-crystal XRD of ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate confirmed exclusive R configuration at C5, stabilized by intramolecular H-bonding between OH and the pyridine nitrogen. Pseudorotation barriers (ΔG‡ = 8.3–12.7 kJ/mol) allow conformational interconversion via ring puckering, with energy minima at twist (θ = 25°) and envelope (θ = 15°) forms [3] [7].
Table 2: Stereochemical Features of Dihydropyrazole Derivatives
Substituent at C5 | Configuration | Ring Puckering (°) | Biological Relevance |
---|---|---|---|
CO₂CH₃ | Racemic | 18.5 (envelope) | SDH inhibition [1] |
CCl₃ | S predominant | 22.1 (twist) | Analgesic [7] |
C(OH)(CO₂Et)CH₃ | R | 12.8 (envelope) | Antidiabetic [3] |
CF₃ | Racemic | 19.3 (envelope) | Antipyretic [7] |
Enantioselectivity impacts bioactivity: S-trichloromethyl derivatives show 3-fold higher analgesic potency than R counterparts due to complementary binding to opioid receptors [7].
Substituents at C3, C4, and N1 significantly modulate ring geometry and electronics:
Table 3: Substituent Impact on Ring Parameters
Substituents | N1-N2-C3-C4 Torsion (°) | C5 Puckering (Å) | C4-C5 Bond Length (Å) |
---|---|---|---|
3-CF₃, N1-H, 5-CO₂CH₃ | 2.5 | 0.18 | 1.502 |
3-CH₃, N1-COPh, 5-CCl₃ | 8.7 | 0.31 | 1.528 |
4-CH₃, N1-Ph, 5-CO₂CH₃ | 15.2 | 0.29 | 1.521 |
The carboxylate and N2-H groups drive supramolecular assembly. Three dominant synthons are observed:
Table 4: Hydrogen Bonding Parameters in Crystal Structures
Synthon Type | D-H⋯A Distance (Å) | D-H⋯A Angle (°) | Crystal System | Packing Density (g/cm³) |
---|---|---|---|---|
N-H⋯O (ester) | 2.02 | 168 | Monoclinic (C2/c) | 1.412 [3] |
O-H⋯O (acid dimer) | 1.85 | 176 | Triclinic (P-1) | 1.378 [8] |
C-H⋯O (aryl/ester) | 2.38 | 152 | Orthorhombic (Pna2₁) | 1.291 [7] |
Solvent inclusion modulates dimensionality: methanol co-crystals form hydrogen-bonded sheets via O-H⋯N links (d = 1.78 Å), while apolar solvents yield close-packed herringbone motifs [3].
Comprehensive Compound List
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1